Afatinib-d6 is a deuterated form of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor, primarily used in the treatment of non-small cell lung cancer. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for improved analytical detection methods. This modification aids in various research applications, particularly in pharmacokinetics and drug metabolism studies.
Afatinib-d6 is synthesized from Afatinib, which is derived from a series of chemical reactions involving specific precursors. The compound falls under the category of small molecule inhibitors targeting tyrosine kinases, specifically the epidermal growth factor receptor.
Afatinib-d6 is classified as a quinazoline derivative and falls within the broader category of protein kinase inhibitors. Its primary application is in oncology, particularly for targeting mutations in the epidermal growth factor receptor associated with non-small cell lung cancer.
The synthesis of Afatinib-d6 involves several key steps that typically include:
Afatinib-d6 has a complex molecular structure characterized by:
The presence of deuterium isotopes alters the NMR spectral characteristics, allowing for precise tracking in metabolic studies .
Afatinib-d6 participates in various chemical reactions:
The mechanism of action of Afatinib-d6 involves:
Quantitative data from pharmacodynamic studies indicate significant reductions in tumor growth rates in models treated with Afatinib-d6 compared to untreated controls .
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .
Afatinib-d6 has several scientific applications:
Afatinib-d6 (C₂₄H₁₉D₆ClFN₅O₃) is a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor afatinib (BIBW 2992), where six hydrogen atoms are replaced by deuterium at the N,N-dimethylamino group of the molecule [2] [3]. This modification yields a molecular weight of 491.98 g/mol, compared to 485.94 g/mol for non-deuterated afatinib [2] [4]. The isotopic labeling occurs at the terminal dimethylamino moiety (–N(CD₃)₂), preserving the core pharmacophore responsible for EGFR binding, which includes the quinazoline scaffold and the Michael acceptor enabling irreversible cysteine binding [1] [3]. The spatial configuration remains identical to afatinib, evidenced by retention of the chiral center (R-enantiomer) at the tetrahydrofuran oxygen linker [3] [4].
Afatinib-d6 exhibits similar polarity but altered bond stability compared to its non-deuterated counterpart due to deuterium-carbon (C–D) bonds.
Solubility Profile
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | ≥30 | 60.98 |
Ethanol | ≥30 | 60.98 |
DMF | ≥30 | 60.98 |
Water | Insoluble | N/A |
Data derived from standardized assays at 25°C [2] [4]
The solubility profile aligns with non-deuterated afatinib, confirming deuteration does not significantly alter hydrophilicity/hydrophobicity balance [4].
Stability and Degradation
Deuteration reduces oxidative metabolism kinetics, extending half-life in in vitro microsomal models by ~2-fold compared to afatinib [6].
Molecular Property Comparison
Property | Afatinib-d6 | Afatinib | Difference |
---|---|---|---|
Molecular formula | C₂₄H₁₉D₆ClFN₅O₃ | C₂₄H₂₅ClFN₅O₃ | +6 Da |
Molecular weight | 491.98 g/mol | 485.94 g/mol | +1.2% |
logP (calculated) | 3.72 | 3.68 | +0.04 |
Key metabolic site | –N(CD₃)₂ | –N(CH₃)₂ | Deuteration |
Biochemical and Metabolic Differences
Solubility/Stability Parity: No statistically significant differences in pH-dependent solubility (pH 1–10) or thermal stability in solid state [2] [4].
Mechanistic Implications:
"Deuteration at metabolically vulnerable sites shifts clearance pathways without altering target engagement, offering a chemical biology tool to probe EGFR inhibition kinetics with reduced confounding pharmacokinetic variability." [6]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: